Cas no 978-86-9 (4-Tritylphenol)

4-Tritylphenol structure
4-Tritylphenol structure
Produktname:4-Tritylphenol
CAS-Nr.:978-86-9
MF:C25H20O
MW:336.425706863403
MDL:MFCD00002364
CID:83263
PubChem ID:87577395

4-Tritylphenol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Tritylphenol
    • 4-Triphenylmethylphenol
    • (4-hydroxyphenyl)triphenylmethane
    • 4-(Triphenylmethyl)phenol
    • 4-Hydroxytetraphenylmethane
    • 4-Trityl-phenol
    • Phenol,4-(triphenylmethyl)
    • p-Tritylphenol
    • p-Triphenylmethylphenol
    • Phenol, 4-(triphenylmethyl)-
    • NIPKXTKKYSKEON-UHFFFAOYSA-N
    • p-Cresol, .alpha.,.alpha.,.alpha.-triphenyl-
    • C25H20O
    • NCIOpen2_007452
    • 4-[tri(phenyl)methyl]phenol
    • Phenol,4-(triphenylmethyl)-
    • 4-(2-benzhydrylphenyl)phenol
    • NIPKXTKKYSKEON-UHFFFAOYSA-
    • ZI
    • 4-(Triphenylmethyl)phenol (ACI)
    • p-Cresol, α,α,α-triphenyl- (6CI, 7CI, 8CI)
    • NSC 39742
    • NSC 56593
    • EINECS 213-557-1
    • YSCH0107
    • NSC-39742
    • 978-86-9
    • MFCD00002364
    • NSC56593
    • InChI=1/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H
    • AKOS005447524
    • NSC39742
    • STK374501
    • CS-0156532
    • T1654
    • AS-56528
    • NS00042543
    • SCHEMBL218636
    • DB-057691
    • DTXSID8075172
    • 4-Tritylphenol, 97%
    • AI3-61705
    • CHEMBL1795581
    • NSC-56593
    • MDL: MFCD00002364
    • Inchi: 1S/C25H20O/c26-24-18-16-23(17-19-24)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19,26H
    • InChI-Schlüssel: NIPKXTKKYSKEON-UHFFFAOYSA-N
    • Lächelt: OC1C=CC(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
    • BRN: 2290531

Berechnete Eigenschaften

  • Genaue Masse: 336.15100
  • Monoisotopenmasse: 336.151415
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 26
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 358
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.6
  • Topologische Polaroberfläche: 20.2
  • Oberflächenladung: 0
  • Tautomerzahl: 2

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt.
  • Dichte: 1.0417 (rough estimate)
  • Schmelzpunkt: 283-286 °C (lit.)
  • Siedepunkt: 432.9°C (rough estimate)
  • Flammpunkt: 224.9±12.0 °C
  • Brechungsindex: 1.6380 (estimate)
  • PSA: 20.23000
  • LogP: 5.77490
  • Löslichkeit: Nicht bestimmt
  • Dampfdruck: 0.0±1.3 mmHg at 25°C

4-Tritylphenol Sicherheitsinformationen

4-Tritylphenol Zolldaten

  • HS-CODE:2907199090
  • Zolldaten:

    China Zollkodex:

    2907199090

    Übersicht:

    290799090 Andere Monophenole. MwSt:17,0% Steuerrückerstattungssatz:9.0% Regulatory conditions:nothing MFN tarif:5.5% General tarif:30,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    290799090 andere Monophenole MwSt:17.0% Steuerermäßigungssatz:9.0% Aufsichtsbedingungen:keine MFN-Tarif:5.5% Allgemeiner Tarif:30.0%

4-Tritylphenol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1054511-25g
4-Tritylphenol
978-86-9 98%
25g
$190 2024-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
108545-2G
4-Tritylphenol
978-86-9
2g
¥313.28 2023-12-10
TRC
T795268-500mg
4-Tritylphenol
978-86-9
500mg
$ 65.00 2022-06-02
abcr
AB178135-5 g
4-Tritylphenol, 98%; .
978-86-9 98%
5 g
€83.60 2023-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T87710-1g
4-Tritylphenol
978-86-9 98%
1g
¥78.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227172-25g
4-Tritylphenol
978-86-9 98%
25g
¥1942.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227172-1g
4-Tritylphenol
978-86-9 98%
1g
¥104.00 2024-04-23
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L06073-25g
4-Tritylphenol, 98%
978-86-9 98%
25g
¥5403.00 2023-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227172-5g
4-Tritylphenol
978-86-9 98%
5g
¥388.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1227172-100g
4-Tritylphenol
978-86-9 98%
100g
¥6288.00 2024-04-23

4-Tritylphenol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
Referenz
Transetherification of trityl ethers
Buckus, P.; Saboniene, R., Zhurnal Organicheskoi Khimii, 1969, 5(3), 533-4

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
Referenz
Tritylation of aromatic compounds
MacKenzie, C. A.; Chuchani, G., Journal of Organic Chemistry, 1955, 20, 336-45

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 160 °C
Referenz
A [2]Rotaxane-Based Circularly Polarized Luminescence Switch
David, Arthur H. G.; Casares, Raquel; Cuerva, Juan M. ; Campana, Araceli G.; Blanco, Victor, Journal of the American Chemical Society, 2019, 141(45), 18064-18074

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Perchloric acid Solvents: Ethyl acetate ;  3 h, rt
Referenz
Acid catalyzed and thermal rearrangements of 1-(α-branched alkoxy) naphthalenes
Bandatmakuru, Sreenivasula Reddy; Amasa, Srinivasulu Reddy; Arava, Veera Reddy; Subha, M. C. S., Pharma Chemica, 2014, 6(2), 299-311

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Phenol, aluminum salt (3:1) Solvents: 1,2,4-Trimethylbenzene
Referenz
Alkylation of phenol with alcohols in the presence of aluminum phenolate
Koshchii, V. A.; Kozlikovskii, Ya. B.; Matyusha, A. A., Zhurnal Organicheskoi Khimii, 1988, 24(7), 1508-12

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide ,  Toluene ;  30 min, rt; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol ,  Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ;  pH 5
Referenz
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Synthetic Routes 7

Reaktionsbedingungen
1.1 30 min, 180 °C
Referenz
Diversity Oriented Approach to New Tetrahedral Building Blocks by Ring-Closing Metathesis
Kotha, Sambasivarao ; Solanke, Balaji U., ChemistrySelect, 2023, 8(3),

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  10 h, reflux
Referenz
Zinc meso-triphenyltetrakis[4-(p-triphenylmethylphenoxybenzo)]monoazaporphyrinate
, Russian Federation, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: stereoisomer of Bis(η5-2,4-cyclopentadien-1-yl)(tetrahydrofuran)bis(1,1,1-triflu… Solvents: (Trifluoromethyl)benzene ;  0.75 h, 60 °C
Referenz
Zirconium-catalysed direct substitution of alcohols: enhancing the selectivity by kinetic analysis
Margarita, Cristiana; Villo, Piret; Tunon, Hernando; Dalla-Santa, Oscar; Camaj, David; et al, Catalysis Science & Technology, 2021, 11(22), 7420-7430

Synthetic Routes 10

Reaktionsbedingungen
Referenz
Tritylation of aminobenzenethiols
Chuchani, Gabriel; Heckmann, Karen S., Journal of the Chemical Society [Section] C: Organic, 1969, (10), 1436-7

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  10 h, reflux
Referenz
Molecular Structure, Vibrational Spectrum and Conformational Properties of 4-(4-Tritylphenoxy)phthalonitrile-Precursor for Synthesis of Phthalocyanines with Bulky Substituent
Tverdova, Natalia V.; Giricheva, Nina I.; Maizlish, Vladimir E.; Galanin, Nikolay E.; Girichev, Georgiy V., International Journal of Molecular Sciences, 2022, 23(22),

Synthetic Routes 12

Reaktionsbedingungen
1.1 1 h, 80 °C; 5 h, 80 °C → 150 °C
Referenz
Side-Chain-Type Anion Exchange Membranes Based on Poly(arylene ether sulfone)s Containing High-Density Quaternary Ammonium Groups
Wang, Kaiqi; Zhang, Zhenpeng; Li, Su; Zhang, Haibo; Yue, Nailin; et al, ACS Applied Materials & Interfaces, 2021, 13(20), 23547-23557

Synthetic Routes 13

Reaktionsbedingungen
Referenz
Flying-seed-like liquid crystals 2: unprecedented guidelines to obtain liquid crystalline compounds
Takagi, Yasufumi; Ohta, Kazuchika; Shimosugi, Shota; Fujii, Tatsuya; Itoh, Eiji, Journal of Materials Chemistry, 2012, 22(29), 14418-14425

Synthetic Routes 14

Reaktionsbedingungen
Referenz
The rearrangement of N-triarylmethyl anilines to their p-triarylmethyl derivatives
Siskos, Michael G.; Tzerpos, Nikolaos; Zarkadis, Antonios, Bulletin des Societes Chimiques Belges, 1996, 105(12), 759-768

4-Tritylphenol Raw materials

4-Tritylphenol Preparation Products

4-Tritylphenol Verwandte Literatur

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